N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C11H16N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,12,13) |
InChI Key |
LPPVLDJBFMLZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine typically involves the reaction of 5,6,7,8-tetrahydroquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, fully saturated amines, and other functionalized derivatives .
Scientific Research Applications
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, its biological activity is attributed to its ability to interact with specific enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues and their molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine | 20146-40-1 | C₁₁H₁₆N₂ | 176.26 | Ethylamine at 4-position |
| N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine | 2059949-83-4 | C₁₀H₁₄N₂ | 162.23 | Methylamine at 4-position |
| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine | 22345-79-5 | C₁₀H₁₄N₂ | 162.23 | Methyl at 2-position, amine at 4-position |
| 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine | 122914-50-5 | C₁₁H₁₂N₂S | 204.29 | Thiophene ring fused to quinoline |
Key Observations :
- N-Ethyl vs. N-Methyl Derivatives : The ethyl substitution increases molecular weight by ~14 g/mol compared to the methyl analogue, enhancing lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Positional Isomerism: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS 22345-79-5) demonstrates how substituent position affects steric interactions. The 2-methyl group may hinder binding to flat receptor surfaces compared to the 4-ethyl derivative .
Physical and Chemical Properties
Notes:
- The ethyl derivative’s boiling point is inferred to be higher than the methyl analogue due to increased molecular weight.
- Thiophene-fused compounds exhibit higher predicted density and boiling points, reflecting their larger, more rigid structures .
Biological Activity
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine (ETQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound belongs to the tetrahydroquinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom in the ring. This structural feature is crucial for its biological activity. The compound's properties include:
- Molecular Formula : C_11H_14N_2
- Molecular Weight : 174.24 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
-
P-glycoprotein Inhibition :
ETQ has been investigated for its ability to inhibit P-glycoprotein (P-gp), a membrane protein that plays a pivotal role in drug absorption and resistance. In a study evaluating various tetrahydroquinolinone derivatives, ETQ demonstrated significant P-gp inhibitory activity, enhancing the accumulation of rhodamine in resistant cell lines (MES-SA/DX5) .Compound P-gp Inhibition (Fold Increase) Lipophilicity (Log P) A3 2.2 1.766 A4 4.3 1.397 A7 3.1 1.401 -
Antioxidant Activity :
Research indicates that ETQ exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is particularly relevant in neurodegenerative diseases like Alzheimer's . -
Acetylcholinesterase Inhibition :
ETQ has shown potential as an acetylcholinesterase inhibitor, which is beneficial for cognitive function and may have implications in treating Alzheimer's disease .
Study on P-glycoprotein Inhibition
A comprehensive study synthesized various tetrahydroquinoline derivatives and tested their effects on P-gp inhibition using flow cytometry and MTT assays. ETQ was among the compounds that significantly increased intracellular rhodamine levels, indicating its effectiveness as a modulator of multidrug resistance .
Antioxidant Effects
In vitro studies demonstrated that ETQ can reduce reactive oxygen species (ROS) levels in human dermal microvascular endothelial cells (HMEC-1). This suggests its potential role in protecting cells from oxidative damage .
Acetylcholinesterase Activity
In another investigation focused on neuroprotective agents, ETQ was evaluated alongside other compounds for its ability to inhibit acetylcholinesterase activity. Results indicated that ETQ could effectively enhance acetylcholine levels in neuronal tissues, supporting cognitive health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
